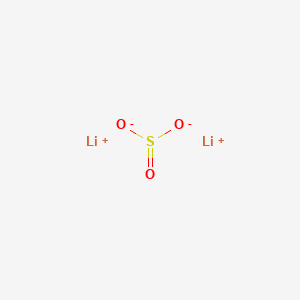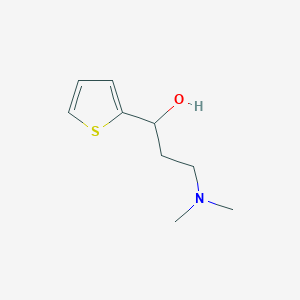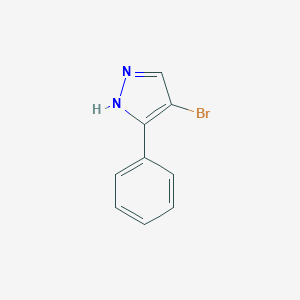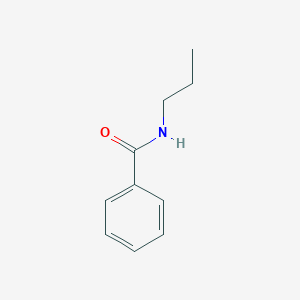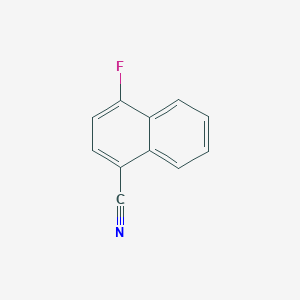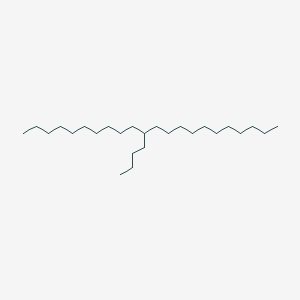
11-Butyldocosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Butyldocosane is a long-chain hydrocarbon that is commonly used in scientific research. It is a non-polar compound that is insoluble in water and has a high boiling point. Due to its unique properties, it has found numerous applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 11-Butyldocosane is not well understood. However, it is believed to interact with cell membranes and alter their properties. It may also act as a surfactant and disrupt the structure of biological membranes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 11-Butyldocosane. However, it is believed to be non-toxic and non-carcinogenic. It has been shown to have low toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
11-Butyldocosane has several advantages for lab experiments. It is a non-polar compound that is insoluble in water, which makes it useful for studying hydrophobic interactions. It is also stable and easy to handle. However, one limitation is that it is not very soluble in common organic solvents, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 11-Butyldocosane. One area of interest is its potential use as a biomimetic membrane. Another area of interest is its use in the development of new analytical techniques. Additionally, further studies are needed to understand its mechanism of action and its potential applications in various fields of research.
In conclusion, 11-Butyldocosane is a unique compound that has found numerous applications in scientific research. Its properties make it useful for studying hydrophobic interactions and as a standard for the calibration of analytical instruments. Further research is needed to understand its mechanism of action and its potential applications in various fields of research.
Métodos De Síntesis
11-Butyldocosane can be synthesized through the catalytic hydrogenation of docosane, which is a long-chain hydrocarbon. The process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas. The reaction takes place under high pressure and temperature, and the product is purified through distillation.
Aplicaciones Científicas De Investigación
11-Butyldocosane has found numerous applications in scientific research. It is commonly used as a reference compound for chromatography and mass spectrometry. It is also used as a standard for the calibration of analytical instruments.
Propiedades
Número CAS |
13475-76-8 |
|---|---|
Nombre del producto |
11-Butyldocosane |
Fórmula molecular |
C26H54 |
Peso molecular |
366.7 g/mol |
Nombre IUPAC |
11-butyldocosane |
InChI |
InChI=1S/C26H54/c1-4-7-10-12-14-16-18-20-22-25-26(23-9-6-3)24-21-19-17-15-13-11-8-5-2/h26H,4-25H2,1-3H3 |
Clave InChI |
HEUYLTACOIADBB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(CCCC)CCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC(CCCC)CCCCCCCCCC |
Otros números CAS |
13475-76-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)
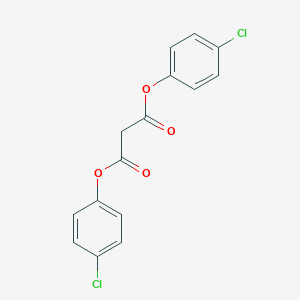

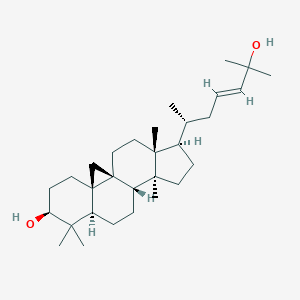
![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)
